![molecular formula C19H17Cl2N3O B2712556 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 915189-52-5](/img/structure/B2712556.png)
4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic compound featuring a benzimidazole core linked to a pyrrolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate product with a suitable amine and a carbonyl compound to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the 3,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including altered cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one: shares structural similarities with other benzimidazole derivatives and pyrrolidinone-containing compounds.
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which have therapeutic applications.
Pyrrolidinone Derivatives: Compounds like piracetam, known for their nootropic effects.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as a benzimidazole and pyrrolidinone derivative makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c1-23-11-13(9-18(23)25)19-22-16-4-2-3-5-17(16)24(19)10-12-6-7-14(20)15(21)8-12/h2-8,13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEPOMLYZOLXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
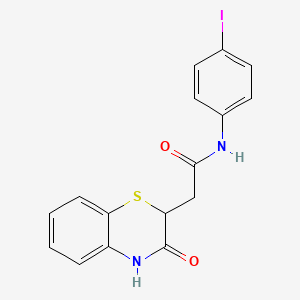

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide](/img/structure/B2712478.png)
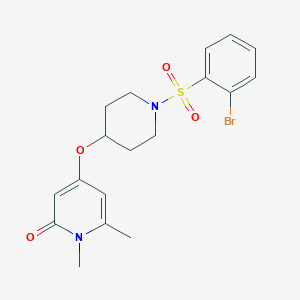
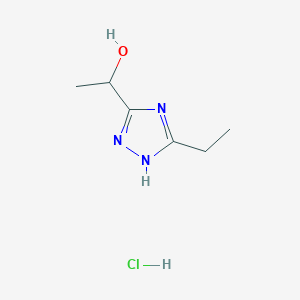
![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)
![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)
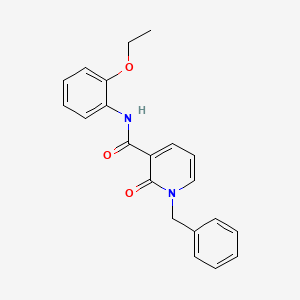
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2712491.png)

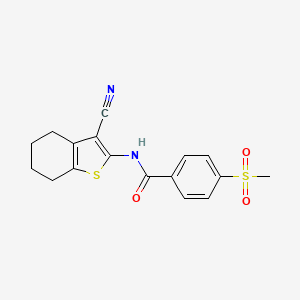
![1-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methanamine](/img/structure/B2712496.png)
